2-Iodo-4-methoxypyrimidine
Overview
Description
2-Iodo-4-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Innovation in Pyrimidine Derivatives
- Synthesis Improvements : 2-Amino-4-methoxypyrimidine, closely related to 2-Iodo-4-methoxypyrimidine, has seen significant synthetic innovation. Improved methods for industrial production have been developed, enhancing efficiency and yield, making it more suitable for large-scale applications (Ju Xiu-lian, 2009).
Tautomerism and Structural Studies
- Tautomerism Analysis : Investigations into the tautomerism of compounds like 5-fluoro-4-hydroxy-2-methoxypyrimidine, which is structurally similar to this compound, have provided insights into the stability of zwitterionic structures in different solvents (G. M. Kheifets et al., 2006).
- Solubility and Thermodynamic Studies : The solubility of compounds like 2-amino-4-chloro-6-methoxypyrimidine in various solvents has been extensively studied, providing valuable data for applications in chemical synthesis and pharmaceuticals (Ganbing Yao et al., 2017).
Medicinal Chemistry and Drug Design
- Antiviral Activity : Pyrimidine derivatives, including those related to this compound, have been explored for their antiviral properties, particularly against retroviruses (D. Hocková et al., 2003).
- Antimicrobial Activity : Synthesis and molecular modeling of new pyrimidine derivatives have revealed potent antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (W. Al-Masoudi et al., 2015).
Environmental and Analytical Applications
- Wastewater Treatment : Studies on the electrochemical treatment of wastewater containing pyrimidine derivatives demonstrate the potential for efficient removal of hazardous substances from pharmaceutical manufacturing processes (Yonghao Zhang et al., 2016).
- Herbicide Residue Analysis : Deuterium substituted pyrimidine derivatives have been synthesized for use as isotope internal standards in the quantitation of herbicide residues, a crucial step in ensuring agricultural and food safety (Yang Zheng-mi, 2014).
Advanced Material Synthesis
- Hypervalent Iodine Chemistry : Research into polyvalent iodine compounds, which include iodo pyrimidines, has opened new avenues in organic synthesis, particularly in oxidative transformations of complex molecules (V. Zhdankin & P. Stang, 2008).
- Platinum Complexes and Crystallography : Studies on the formation of platinum complexes with pyridines and pyrimidines, including iodo derivatives, contribute to the understanding of complexation behavior in inorganic and coordination chemistry (B. Ghosh et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to play a crucial role in various biological processes, including nucleic acid synthesis
Mode of Action
The exact mode of action of 2-Iodo-4-methoxypyrimidine is not well-documented. Pyrimidine derivatives, in general, are involved in the formation of nucleic acids by acting as building blocks. They can also interfere with various biochemical processes by mimicking the structure of natural pyrimidines . The specific interactions of this compound with its targets and the resulting changes remain to be elucidated.
Biochemical Pathways
This compound, as a pyrimidine derivative, may potentially influence the purine and pyrimidine biosynthesis pathways. These pathways are crucial for the synthesis of nucleic acids, which are essential components of all living cells . The exact biochemical pathways affected by this compound and their downstream effects are yet to be determined.
Result of Action
As a pyrimidine derivative, it may potentially interfere with nucleic acid synthesis and other cellular processes
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of the compound .
Biochemical Analysis
Biochemical Properties
2-Iodo-4-methoxypyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. For instance, it can act as a substrate or inhibitor for certain pyrimidine biosynthesis enzymes, affecting the overall nucleotide pool within cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of enzymes involved in pyrimidine biosynthesis, thereby reducing the availability of nucleotides for DNA and RNA synthesis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. In some cases, high doses of this compound can be toxic, leading to adverse effects such as cell death or tissue damage. It is crucial to determine the appropriate dosage range for specific applications to avoid toxicity while achieving the desired biochemical effects .
Properties
IUPAC Name |
2-iodo-4-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMVIKKKZCNEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473179 | |
Record name | 2-iodo-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262353-35-5 | |
Record name | 2-Iodo-4-methoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262353-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodo-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.